N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide
Description
N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide: is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with bromine, chlorine, and a methyl group
Properties
IUPAC Name |
N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O2/c1-8-6-9(7-10(15)12(8)14)13(19)17-5-3-2-4-11(16)18/h6-7H,2-5H2,1H3,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQPEAZPXOKLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NCCCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-chloro-5-methylbenzoic acid.
Amidation: The carboxylic acid group is converted to an amide using 5-amino-5-oxopentylamine under appropriate reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Introduction of azide groups or other nucleophiles.
Reduction: Formation of primary amines.
Oxidation: Conversion to carboxylic acids.
Scientific Research Applications
N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzamide
- N-(5-amino-5-oxopentyl)-3-bromo-4-methylthiophene-2-carboxamide
Uniqueness
- The presence of both bromine and chlorine atoms on the benzene ring of N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide provides unique reactivity patterns compared to its analogs.
- The specific substitution pattern on the benzene ring can influence the compound’s electronic properties and its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
